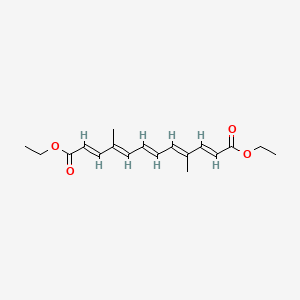

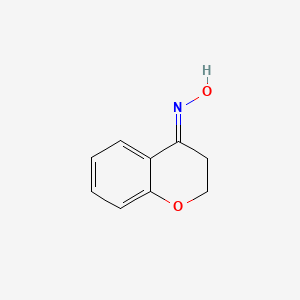

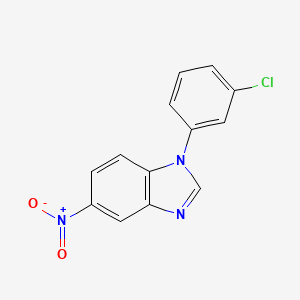

![molecular formula C16H14N2O B3037751 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5810-66-2](/img/structure/B3037751.png)

9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

説明

“9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a compound that has been identified as an inhibitor of A and B strains of Respiratory Syncytial Virus (RSV), targeting the fusion glycoprotein .

Synthesis Analysis

The synthesis of this compound involves systematic exploration of the phenyl (R1) and benzoyl (R2) groups. Furthermore, the introduction of a nitrogen at the 8-position of the tricyclic core resulted in active analogues with improved properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tricyclic core with a nitrogen at the 8-position . The phenyl (R1) and benzoyl (R2) groups are key components of the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the systematic exploration of the phenyl (R1) and benzoyl (R2) groups, and the introduction of a nitrogen at the 8-position of the tricyclic core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include aqueous solubility, protein binding, and logD . It also has excellent rat pharmacokinetics, with a rat oral bioavailability of 89% for compound 17 .科学的研究の応用

Antiviral Activity

The compound has been investigated for its antiviral potential. Specifically, it was identified as an inhibitor of respiratory syncytial virus (RSV) strains A and B. RSV is a significant cause of respiratory tract infections in infants, young children, and adults. The compound targets the fusion glycoprotein of RSV, making it a promising candidate for antiviral drug development .

3D-QSAR Studies

Researchers have employed in silico methodologies, such as 3D-QSAR (CoMFA and CoMSIA), to study a series of isoindol-5-one derivatives, including our compound. These studies aim to explore compounds with improved activity as RSV fusion inhibitors. Internal and external cross-validation techniques were employed to validate the findings .

Synthesis and Characterization

The synthesis and characterization of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one have been well-documented. Researchers have developed efficient synthetic routes to obtain this compound, allowing for further investigations into its properties and applications.

Other Potential Implications

Beyond antiviral applications, there may be other potential implications for this compound. Researchers continue to explore its interactions with various biological targets, including receptors, enzymes, and signaling pathways. These investigations could lead to novel therapeutic applications in areas such as cancer, inflammation, or neurodegenerative diseases.

作用機序

Target of Action

The primary target of the compound 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is the fusion glycoprotein of A and B strains of the Respiratory Syncytial Virus (RSV) .

Mode of Action

The compound acts as an inhibitor of the fusion glycoprotein of RSV .

Biochemical Pathways

The compound affects the viral entry pathway, specifically the fusion of the viral envelope with the host cell membrane. By inhibiting the fusion glycoprotein, the compound prevents the virus from entering the host cell, thereby stopping the infection .

Pharmacokinetics

A study suggests that certain heterocyclic amides confer potent rsv a&b activity and a good balance of physicochemical and pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of RSV infection. By preventing the virus from entering host cells, the compound stops the spread of the virus within the host .

将来の方向性

特性

IUPAC Name |

9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-15-13-8-4-5-9-14(13)16(17-10-11-18(15)16)12-6-2-1-3-7-12/h1-9,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLDVWNAVAZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182274 | |

| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |

CAS RN |

5810-66-2 | |

| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

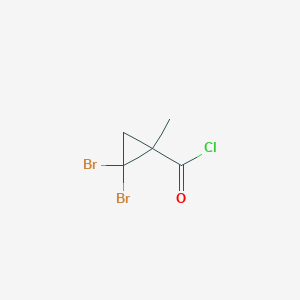

![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)